An In-depth Technical Guide to 2-Chloro-4-(methylamino)benzonitrile: Properties, Structure, and Synthesis
An In-depth Technical Guide to 2-Chloro-4-(methylamino)benzonitrile: Properties, Structure, and Synthesis
Abstract: This technical guide provides a comprehensive overview of 2-Chloro-4-(methylamino)benzonitrile, a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's core chemical properties, provides a detailed structural and spectroscopic analysis, outlines a robust synthetic pathway, and discusses its reactivity and potential applications as a versatile building block. This guide is intended to serve as a critical resource for scientists leveraging this intermediate in the synthesis of complex molecular architectures and novel therapeutic agents.
Core Chemical Identity and Physicochemical Properties
2-Chloro-4-(methylamino)benzonitrile is a difunctional aromatic molecule featuring a nitrile group, a chlorine atom, and a secondary amine. This specific arrangement of functional groups makes it a valuable intermediate, offering multiple points for chemical modification. The electron-donating nature of the methylamino group, contrasted with the electron-withdrawing properties of the nitrile and chloro substituents, creates a unique electronic profile that dictates its reactivity.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-chloro-4-(methylamino)benzonitrile | PubChemLite[1] |
| Molecular Formula | C₈H₇ClN₂ | PubChemLite[1] |
| Molecular Weight | 166.61 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 166.02977 Da | PubChemLite[1] |
| SMILES | CNC1=CC(=C(C=C1)C#N)Cl | PubChemLite[1] |
| InChIKey | JFJSHGODRXQSIZ-UHFFFAOYSA-N | PubChemLite[1] |
| Predicted XlogP | 2.3 | PubChemLite[1] |
Molecular Structure
The structure consists of a benzene ring substituted at positions 1, 2, and 4. The cyano (nitrile) group is at position 1, the chloro group at position 2, and the methylamino group at position 4. This ortho/para relationship between the activating methylamino group and the deactivating chloro/nitrile groups is pivotal to its chemical behavior.
Caption: 2D structure of 2-Chloro-4-(methylamino)benzonitrile.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While a publicly available experimental spectrum is limited, a predicted profile based on the known structure provides a reliable reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.4 | d | 1H | Ar-H (ortho to -CN) | Deshielded by adjacent -CN and -Cl groups. |
| ~6.7 | d | 1H | Ar-H (ortho to -NHCH₃) | Shielded by the electron-donating -NHCH₃ group. |
| ~6.6 | dd | 1H | Ar-H (meta to -CN, -Cl) | Influenced by both activating and deactivating groups. |
| ~4.5 | br s | 1H | -NH | Broad signal due to quadrupole broadening and potential exchange. |
| ~2.9 | s | 3H | -CH₃ | Aliphatic methyl protons attached to nitrogen. |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment | Rationale |
|---|---|---|
| ~152 | C -NHCH₃ | Aromatic carbon attached to the strongly donating amino group. |
| ~135 | C -Cl | Aromatic carbon attached to chlorine. |
| ~133 | Ar-C H | Aromatic methine carbon. |
| ~118 | C ≡N | Nitrile carbon, a characteristic quaternary signal. |
| ~114 | Ar-C H | Aromatic methine carbons. |
| ~112 | Ar-C H | Aromatic methine carbons. |
| ~102 | C -CN | Quaternary aromatic carbon attached to the nitrile group. |
| ~30 | -C H₃ | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups present in the molecule.
Table 4: Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| 2950-2850 | Medium | C-H Stretch (Aliphatic -CH₃) |
| ~2225 | Strong, Sharp | C≡N Stretch (Nitrile) |
| 1610, 1520 | Strong-Medium | C=C Stretch (Aromatic Ring) |
| ~1320 | Strong | C-N Stretch (Aryl Amine) |
| ~820 | Strong | C-H Bend (Para-disubstituted pattern) |
| ~750 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns. The predicted data below is for electrospray ionization (ESI), a common technique for such molecules.
Table 5: Predicted m/z for Common Adducts
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 167.03705 |
| [M+Na]⁺ | 189.01899 |
| [M-H]⁻ | 165.02249 |
| [M]⁺ | 166.02922 |
Data sourced from PubChemLite[1].
Synthesis and Reactivity
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
A robust and scalable synthesis for 2-Chloro-4-(methylamino)benzonitrile involves the nucleophilic aromatic substitution (SNAᵣ) of a suitable precursor, such as 2,4-dichlorobenzonitrile, with methylamine. The chlorine atom at the 4-position is activated towards substitution by the electron-withdrawing nitrile group at the 1-position.
Reaction: 2,4-Dichlorobenzonitrile + CH₃NH₂ → 2-Chloro-4-(methylamino)benzonitrile + HCl
Experimental Protocol:
-
Vessel Preparation: To a sealed pressure vessel equipped with a magnetic stirrer, add 2,4-dichlorobenzonitrile (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add an excess of methylamine (2.0-3.0 eq), typically as a solution in a solvent like THF or ethanol. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq), to scavenge the HCl byproduct.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-Chloro-4-(methylamino)benzonitrile.
Caption: Proposed workflow for the synthesis of the target compound.
Chemical Reactivity Insights
The reactivity of 2-Chloro-4-(methylamino)benzonitrile is governed by the interplay of its substituents.
-
Nitrile Group: The nitrile can undergo hydrolysis to form a carboxylic acid or reduction to form a primary amine (benzylamine derivative).[2]
-
Aromatic Ring: The powerful electron-donating methylamino group strongly activates the ring for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho to it (positions 3 and 5).
-
Chloro Group: While aryl chlorides are generally unreactive, the electronic environment of this molecule could allow for its displacement in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a common strategy in drug development.[3]
-
Methylamino Group: The N-H bond can participate in N-alkylation, N-acylation, or serve as a hydrogen bond donor in molecular interactions.
Applications in Research and Drug Development
Substituted benzonitriles are a privileged scaffold in medicinal chemistry.[4] They are key components in a multitude of biologically active compounds, particularly as inhibitors of enzymes like kinases.
-
Synthetic Intermediate: The primary application of 2-Chloro-4-(methylamino)benzonitrile is as a versatile intermediate. The three distinct functional groups offer orthogonal handles for sequential chemical modifications, allowing for the construction of complex molecular libraries for high-throughput screening.
-
Scaffold for Kinase Inhibitors: The aminobenzonitrile core is found in numerous kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, while the amino group provides a vector for building out substituents to probe the ATP-binding pocket of kinases.[4]
-
Exploration of Chemical Space: The presence of a chlorine atom is particularly advantageous. Chlorine is known to enhance metabolic stability, improve membrane permeability, and participate in favorable halogen bonding interactions with biological targets.[5][6] This compound allows for the strategic introduction of a chlorine atom into a lead molecule.
Safety and Handling
As with any laboratory chemical, 2-Chloro-4-(methylamino)benzonitrile should be handled with appropriate care. While a specific safety data sheet (SDS) was not available from the search results, general precautions for related aromatic amines and nitriles should be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[9][10]
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place away from incompatible materials.[8]
Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
2-Chloro-4-(methylamino)benzonitrile is a strategically designed chemical building block with significant potential for researchers in organic synthesis and drug discovery. Its unique combination of activating and deactivating groups, along with multiple reactive sites, provides a versatile platform for creating diverse and complex molecules. A thorough understanding of its properties, spectroscopic signature, and reactivity is paramount for its effective utilization in the development of next-generation therapeutics.
References
- Chemazone. (n.d.). 2-chloro-4-(methyl-(2-methylaminoethyl)amino)benzonitrile.
- PubChemLite. (n.d.). 2-chloro-4-(methylamino)benzonitrile (C8H7ClN2).
- ChemScene. (2024, July 4). Safety Data Sheet.
- Spectrum Chemical. (2018, January 11). SAFETY DATA SHEET.
- ChemicalBook. (2025, August 8). 2-CHLORO-4-METHYLBENZONITRILE | 21423-84-7.
- PubChem. (n.d.). 2-Amino-4-(3-chloro-4-methylanilino)benzonitrile.
- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
- Tokyo Chemical Industry. (2024, December 16). SAFETY DATA SHEET.
- ChemScene. (n.d.). 2-Chloro-4-((3-(methylthio)propyl)amino)benzonitrile.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-methylbenzonitrile | 21423-84-7.
- CymitQuimica. (n.d.). Benzonitrile, 4-chloro-2-methyl-.
- The Royal Society of Chemistry. (2024, April 9). Supplementary Information. Retrieved from The Royal Society of Chemistry website.
- Sigma-Aldrich. (n.d.). 4-Amino-2-chlorobenzonitrile 99 20925-27-3.
- Benchchem. (2025). Technical Support Center: Catalyst Selection for 2-Amino-4-chloro-5-methylbenzonitrile Reactions.
- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Benchchem. (2025, December). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- CymitQuimica. (n.d.). 2-Chloro-4-methylbenzonitrile.
- MilliporeSigma. (n.d.). 2-chloro-5-(methylamino)benzonitrile | 1343108-20-2.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-methylbenzonitrile | 21423-84-7.
- Biotuva Life Sciences. (n.d.). 2-Chloro-4-methylbenzonitrile.
- ChemicalBook. (n.d.). 2-CHLORO-4-HYDROXYBENZONITRILE synthesis.
- NIST. (n.d.). Benzonitrile, 2-chloro-.
- Sigma-Aldrich. (n.d.). 2 amino 4 chloro benzonitrile.
- Sigma-Aldrich. (n.d.). 2-Amino-4-chlorobenzonitrile 99 38487-86-4.
- Google Patents. (1981, April 1). A process for the production of 2-chlorobenzonitrile derivatives - Patent 0006999.
- ResearchGate. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
- Benchchem. (2025, December). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery.
- YouTube. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
- PubChemLite. (n.d.). 3-chloro-4-(methylamino)benzonitrile (C8H7ClN2).
- Spectral Database for Organic Compounds, SDBS. (n.d.). Benzonitrile, 2-(2-chlorobenzylidenamino)-.
- Google Patents. (n.d.). Benzonitrile derivative, process for its preparation and its application - EP0004257A1.
- Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.
- Benchchem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide.
Sources
- 1. PubChemLite - 2-chloro-4-(methylamino)benzonitrile (C8H7ClN2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. chemscene.com [chemscene.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
